![molecular formula C15H11ClN2O2S B5623629 N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5623629.png)

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to "N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide" involves various chemical reactions, aiming to explore anticancer effects associated with the thiazolidinone framework. For example, the synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives was achieved to evaluate their cytotoxicity and induction of apoptosis in human leukemia cells. This synthesis process involves variations in the functional group at the C-terminal of the thiazolidinone, leading to compounds bearing an amide moiety, and their chemical structures were confirmed through spectroscopic methods like NMR and mass spectra analysis (Chandrappa et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds within this class, including "this compound," has been characterized by various analytical techniques. For instance, N′-furan-2ylmethylene-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-Chloro-acetic acid hydrazide was characterized through elemental analysis, IR, NMR, UV, and X-ray single-crystal diffraction. These studies not only confirm the chemical structure but also provide insights into the electronic and geometric configurations of the molecules, aiding in understanding their chemical behavior (Demir et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of "this compound" and its derivatives is a key area of interest. Studies have focused on synthesizing new derivatives and exploring their potential biological activities. For example, the synthesis of N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives followed by their evaluation for antimicrobial activities illustrates the compound's reactivity and potential for yielding biologically active molecules (Akbari et al., 2008).

Mecanismo De Acción

Target of Action

The primary target of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]furan-2-carboxamide is the Nav1.8 sodium channel . This channel is a voltage-gated sodium channel that plays a crucial role in the generation and conduction of action potentials and is involved in nociceptive signal transmission .

Mode of Action

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]furan-2-carboxamide acts as a selective Nav1.8 sodium channel blocker . By blocking these channels, it inhibits the flow of sodium ions into the neurons, which prevents the generation and conduction of action potentials . This results in the reduction of pain signals transmitted to the brain .

Biochemical Pathways

The compound’s action on the Nav1.8 sodium channels affects the neuronal signaling pathways . By blocking these channels, it disrupts the propagation of action potentials along the neurons, thereby inhibiting the transmission of pain signals

Result of Action

The blockade of Nav1.8 sodium channels by N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]furan-2-carboxamide leads to a decrease in the transmission of pain signals, resulting in analgesic effects . This can be particularly beneficial in conditions characterized by chronic pain .

Propiedades

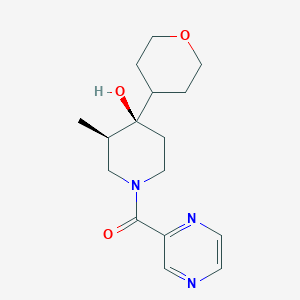

IUPAC Name |

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2S/c1-9-13(10-4-6-11(16)7-5-10)17-15(21-9)18-14(19)12-3-2-8-20-12/h2-8H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCNVEUBXPZIRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)C2=CC=CO2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5623565.png)

![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine](/img/structure/B5623571.png)

![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5623591.png)

![2-({4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)-4,6-dimethylpyrimidine](/img/structure/B5623593.png)

![rel-(3aR,6aR)-3a-{[4-(2-furoyl)-1,4-diazepan-1-yl]carbonyl}-2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B5623607.png)

![N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5623612.png)

![2-[5-[1-(3-methoxyphenoxy)ethyl]-1-(2-methylphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5623621.png)

![tert-butyl [(5-acetyl-3-cyano-6-methylpyridin-2-yl)thio]acetate](/img/structure/B5623623.png)

![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(6-oxo-4-piperidin-1-ylpyridazin-1(6H)-yl)acetamide](/img/structure/B5623627.png)

![8-fluoro-2-[(3-isopropyl-5,6,8,9-tetrahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl)methyl]quinolin-4-ol](/img/structure/B5623638.png)